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Compound of Interest

Compound Name: Conopressin G

Cat. No.: B046012 Get Quote

Introduction

Conopressin G is a nonapeptide neurotoxin originally isolated from the venom of the marine

cone snail Conus geographus.[1] It is a member of the vasopressin/oxytocin superfamily of

peptides and is characterized by a single disulfide bridge, forming a cyclic structure.[2] The

primary amino acid sequence of Conopressin G is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-

NH2, with a disulfide bond between the cysteine residues at positions 1 and 6.[3][4] This

application note provides a detailed protocol for the chemical synthesis of Conopressin G
using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing

synthetic peptides.[5][6]

Data Presentation
The efficiency of solid-phase peptide synthesis can be evaluated by the final yield and purity of

the product. The following table summarizes representative quantitative data for the synthesis

of Conopressin G and similar cyclic peptides.
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Parameter Value Notes

Crude Peptide Purity 65-80%

Purity as determined by

analytical RP-HPLC before

purification.

Final Purity ≥ 95%
Purity after preparative RP-

HPLC purification.[4]

Overall Yield ~30-70%

The yield for Conopressin G

can be up to 70%.[7] Yield is

dependent on the efficiency of

coupling and cyclization steps.

Molecular Weight (Avg.) 1033.47 g/mol
Theoretical average molecular

weight.[4]

Observed Mass (MS) 1033.4 - 1034.5 Da

Expected mass range for

verification by mass

spectrometry.

Experimental Workflow
The overall workflow for the solid-phase synthesis of Conopressin G is depicted below. The

process begins with the preparation of the solid support resin and proceeds through iterative

cycles of amino acid coupling and deprotection, followed by cleavage from the resin,

cyclization, and final purification.
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Caption: Solid-phase peptide synthesis workflow for Conopressin G.

Experimental Protocols
This section details the step-by-step methodology for the synthesis of Conopressin G.
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Resin Preparation and Swelling
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes

at room temperature with gentle agitation.[8]

Drain the DMF from the reaction vessel.

First Amino Acid Coupling (Fmoc-Gly-OH)
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5

minutes. Drain the solution. Repeat this step once for 10 minutes to ensure complete

removal of the Fmoc protecting group.[9]

Wash the resin thoroughly with DMF (3-5 times).

Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HCTU (3.95 eq.),

and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF. Allow the mixture to pre-activate for

2-5 minutes.[9]

Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

Wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the

completion of the coupling reaction.

Peptide Chain Elongation
Repeat the following deprotection and coupling cycle for each subsequent amino acid in the

Conopressin G sequence (Lys, Pro, Cys, Asn, Arg, Ile, Phe, Cys):

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Add fresh 20% piperidine in DMF and agitate for 10 minutes.
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Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Amino Acid Coupling:

Activate the next Fmoc-protected amino acid (4 eq.) with HCTU (3.95 eq.) and DIPEA (8

eq.) in DMF. The following protected amino acids should be used: Fmoc-Lys(Boc)-OH,

Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH,

Fmoc-Phe-OH, and Fmoc-Cys(Trt)-OH.

Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

Wash the resin with DMF (3-5 times).

Cleavage and Global Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of

nitrogen.

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/H₂O

(95:2.5:2.5 v/v).

Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 2-3

hours. This step cleaves the peptide from the resin and removes all side-chain protecting

groups.[8]

Filter the resin and collect the filtrate containing the linear peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold

ether two more times.

Dry the crude peptide pellet under vacuum.

Oxidative Cyclization (Disulfide Bond Formation)
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Dissolve the crude linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate,

pH 8.0) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

Stir the solution vigorously in a vessel open to the air for 24-48 hours to allow for air

oxidation to form the disulfide bond.

Alternatively, an oxidizing agent such as 10% DMSO in the aqueous buffer can be used to

facilitate a more rapid and controlled cyclization.

Monitor the progress of the cyclization by taking aliquots and analyzing them with RP-HPLC

and mass spectrometry.

Purification and Analysis
Purification:

Once the cyclization is complete, acidify the solution with a small amount of TFA.

Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column.[7][10]

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient

is 5% to 60% acetonitrile over 30-60 minutes.[7][11]

Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to

identify those containing the pure Conopressin G.

Analysis:

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Confirm the identity of the final product by mass spectrometry (verifying the molecular

weight).

Assess the final purity by analytical RP-HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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